SX 011 Exhibits a Distinct p38 Isoform and JNK-2 Selectivity Profile Compared to Reference p38 Inhibitors
SX 011 demonstrates a unique inhibitory fingerprint: potent activity against p38α (IC50 = 9 nM) and p38β (IC50 = 90 nM), combined with nanomolar inhibition of JNK-2 (IC50 = 100 nM) . This contrasts sharply with the reference p38 inhibitor SB203580, which is approximately 5.5-fold less potent against p38α (IC50 = 50 nM) and 5.5-fold less potent against p38β (IC50 = 500 nM), while displaying minimal JNK-2 inhibition . Additionally, SX 011's JNK-2 activity differentiates it from p38α-selective agents such as PH-797804, which shows no JNK-2 inhibition at relevant concentrations . SX 011 also exhibits >33,000-fold selectivity for p38α over p38γ and p38δ (IC50 > 300,000 nM) .
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | p38α = 9 nM; p38β = 90 nM; JNK-2 = 100 nM; p38γ, p38δ, JNK-1 > 300,000 nM |
| Comparator Or Baseline | SB203580: p38α = 50 nM, p38β = 500 nM; PH-797804: p38α = 26 nM, JNK-2 not inhibited |
| Quantified Difference | SX 011 is 5.5-fold more potent against p38α and p38β than SB203580; SX 011 uniquely inhibits JNK-2 at 100 nM |
| Conditions | Cell-free kinase activity assays using recombinant human p38 and JNK enzymes |
Why This Matters
This selectivity profile is critical for experiments requiring simultaneous modulation of p38α/β and JNK-2 pathways; substituting with SB203580 would require higher concentrations and would not recapitulate JNK-2 inhibition.
